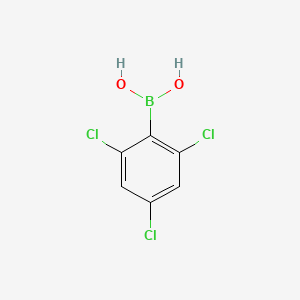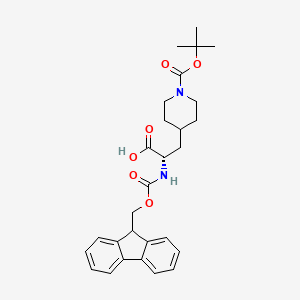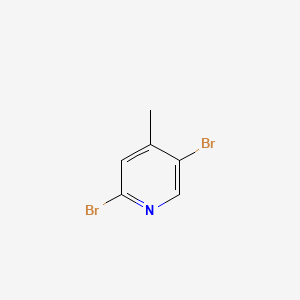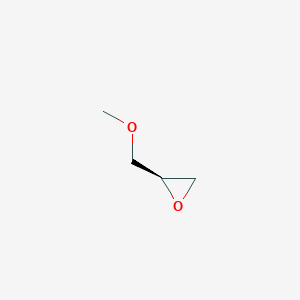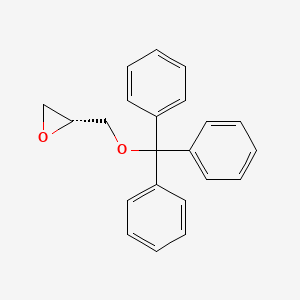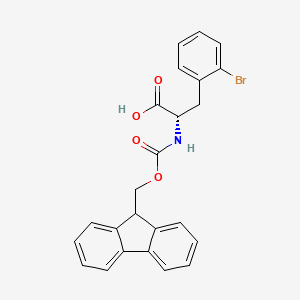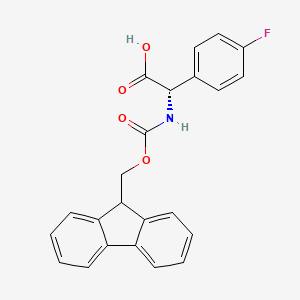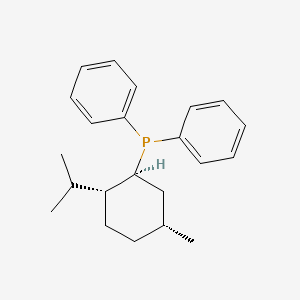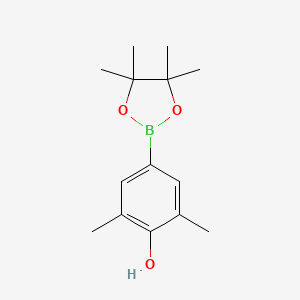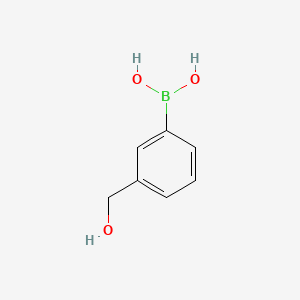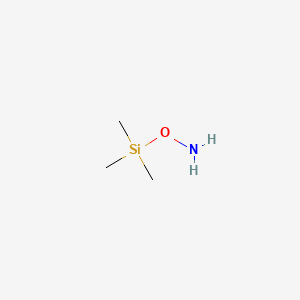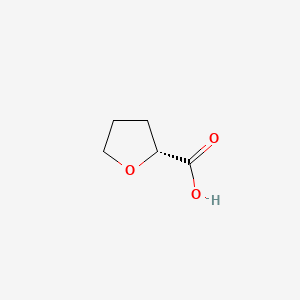
3-(2-Chlorophenyl)-1H-Pyrazole
Vue d'ensemble
Description
The compound 3-(2-Chlorophenyl)-1H-Pyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a five-membered ring with two adjacent nitrogen atoms. The presence of a chlorophenyl group at the 3-position indicates that this compound is a chlorinated pyrazole, which may exhibit unique chemical and biological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of 3-(2-Chlorophenyl)-1H-Pyrazole, a similar synthetic approach could be employed, starting with a 2-chlorophenyl hydrazine and an appropriate diketone or aldehyde precursor. The synthesis of related compounds has been reported, such as the condensation/cyclization reaction of (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one with (3-chlorophenyl)hydrazine hydrochloride , and the synthesis of densely functionalized pyrazoles through specification and transamidation of ester-functionalized pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For instance, the crystal structure of 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline was determined using X-ray single crystal diffraction . Density functional theory (DFT) calculations can also predict the geometry and vibrational frequencies, as seen in the studies of similar compounds .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive sites such as nitrogen atoms and adjacent carbon atoms. These sites can undergo nucleophilic and electrophilic attacks, as suggested by molecular electrostatic potential studies . The reactivity of these compounds can lead to the formation of complexes with biological targets, as seen in the molecular docking study of a pyrazole derivative with kinesin spindle protein .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the pyrazole ring. The vibrational spectra, HOMO-LUMO analysis, and nonlinear optical properties of these compounds have been investigated, providing insights into their electronic structures . The antimicrobial and antitumor activities of some pyrazole derivatives have also been evaluated, indicating potential applications in medicinal chemistry .
Relevant Case Studies
Several studies have reported the biological activities of pyrazole derivatives. For example, some compounds showed antifungal and antitubercular activities , while others exhibited inhibitory activity against kinesin spindle protein . Additionally, certain pyrazole derivatives have been evaluated for their antitumor activity by the National Cancer Institute, with some showing significant growth inhibition against tumor cell lines .
Applications De Recherche Scientifique
Molecular Structure and Properties
Molecular Conformation Studies : Research on pyrazole derivatives, including those with chlorophenyl groups, has shown their molecular structure and conformation. For instance, a study examined the dihedral angles and hydrogen bond formations in compounds with 1H-pyrazole rings, revealing the molecular stability and intermolecular interactions in such compounds (Shahani et al., 2010).
X-Ray Crystallography : X-ray crystallography has been utilized to unambiguously determine the structure of pyrazole derivatives. This method provided insights into the regiospecific synthesis and the unique molecular structure of such compounds, including those with chlorophenyl groups (Kumarasinghe et al., 2009).
Synthesis and Optimization
Synthesis of Derivatives : Pyrazole derivatives, including those with chlorophenyl groups, have been synthesized for various applications. The synthesis involves multiple steps, including Knoevenagel condensation and cyclization, leading to biologically active compounds (Liu et al., 2017).
Computational Design and Study : Computational methods have been applied to the design and study of pyrazole derivatives. This approach helps in understanding the properties and effects of candidate drugs, providing insights into regulatory mechanisms and drug functions (Singh et al., 2009).
Biological Applications
Antimicrobial Potential : Certain pyrazole derivatives exhibit antimicrobial activities. Studies involving molecular docking and spectroscopic analysis have revealed the potential of these compounds against bacteria and fungi, highlighting their role in developing new antimicrobial agents (Sivakumar et al., 2020).
Potential Anti-Cancer Agents : Research has identified pyrazole compounds as potential anti-cancer agents. Synthesis, electronic structure analysis, and docking studies have been conducted to evaluate their efficacy and mechanism of action in cancer therapy (Thomas et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBQZNMWKPXWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370954 | |
| Record name | 3-(2-Chlorophenyl)-1H-Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1H-Pyrazole | |
CAS RN |
59843-55-9 | |
| Record name | 3-(2-Chlorophenyl)-1H-Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



